Technical Guide: Resolution and Synthesis of Enantiopure N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Technical Guide: Resolution and Synthesis of Enantiopure N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine
Executive Summary
N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine (Me₄-BINAM) is a critical
This guide details the industry-standard "Precursor Resolution" strategy. This approach prioritizes the optical resolution of the primary amine parent, 1,1'-binaphthyl-2,2'-diamine (BINAM), followed by a stereoconservative methylation. This pathway ensures higher enantiomeric excess (
Part 1: Strategic Analysis & Stereochemical Challenge
The Atropisomerism Problem
The chirality of Me₄-BINAM arises from restricted rotation around the 1,1'-binaphthyl bond (atropisomerism).[1] The bulky dimethylamino groups at the 2 and 2' positions create a high energy barrier to rotation (
Pathway Selection: Direct vs. Indirect Resolution
| Feature | Direct Resolution (Me₄-BINAM) | Indirect Resolution (Parent BINAM) |
| Method | Chiral HPLC (Prep) | Diastereomeric Salt Crystallization |
| Scalability | Low (mg to g scale) | High (kg scale) |
| Cost Efficiency | Low (Expensive CSP columns) | High (Cheap chiral acids like DBTA) |
| Purity ( | Variable (Tailoring issues) | Excellent ( |
| Recommendation | Analytical Only | Production Standard |
Scientific Rationale: Tertiary amines like Me₄-BINAM lack the N-H protons necessary for strong hydrogen bonding with resolving agents (e.g., tartaric acid derivatives). This results in "oily" diastereomeric mixtures rather than defined crystals. Therefore, the robust protocol below resolves the primary amine first.
Part 2: Experimental Protocols
Phase 1: Resolution of Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM)
Objective: Isolate
Reagents:
-
Racemic 1,1'-Binaphthyl-2,2'-diamine (rac-BINAM)
-
(+)-Dibenzoyl-D-tartaric acid (D-DBTA) (for
-BINAM target) -
Solvent: Ethanol/Acetone (1:1 v/v) mixture
Step-by-Step Protocol:
-
Dissolution:
-
Charge a 500 mL round-bottom flask with 2.84 g (10 mmol) of rac-BINAM.
-
Add 40 mL of Ethanol/Acetone (1:1) and heat to reflux until fully dissolved.
-
-
Salt Formation:
-
In a separate flask, dissolve 3.58 g (10 mmol) of (+)-Dibenzoyl-D-tartaric acid in 40 mL of the same hot solvent mixture.
-
Add the hot acid solution to the amine solution in one portion.
-
Note: The stoichiometry is typically 1:1.
-
-
Crystallization (The Critical Step):
-
Allow the mixture to cool slowly to room temperature over 4-6 hours. Rapid cooling traps the eutectics, lowering
. -
Once at room temperature, cool further to 0°C for 2 hours.
-
Filter the precipitate.[2] This solid is the diastereomeric salt:
.
-
-
Purification (Recrystallization):
-
Suspend the salt in hot Ethanol. Reflux for 30 minutes.
-
Cool to room temperature and filter.
-
Checkpoint: Take a small sample, neutralize, and check specific rotation. Target
(THF).
-
-
Liberation of Free Base:
-
Suspend the purified salt in 100 mL dichloromethane (DCM).
-
Add 50 mL of 2M NaOH solution. Stir vigorously for 30 minutes until the solid dissolves and two clear layers form.
-
Separate the organic layer, dry over anhydrous
, and concentrate in vacuo. -
Yield: Expect ~1.0 - 1.2 g of
-BINAM ( ).
-
Phase 2: Eschweiler-Clarke Methylation
Objective: Convert
Reagents:
- -BINAM (1.0 equiv)
-
Formaldehyde (37% aq. solution, 10.0 equiv)
-
Formic Acid (98%, 20.0 equiv)
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, place 1.0 g (3.5 mmol) of
-BINAM. -
Add 3.0 mL of 37% Formaldehyde (excess).
-
Add 5.0 mL of 98% Formic acid (excess). Caution: Exothermic reaction; add slowly.
-
-
Reflux:
-
Heat the mixture to reflux (approx. 100°C) for 12–16 hours.
-
Monitoring: Evolution of
gas indicates the reaction is proceeding. Monitor by TLC (Silica, Hexane/EtOAc 8:2). The starting material spot (polar) should disappear, replaced by a non-polar spot (Me₄-BINAM).
-
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 20% NaOH solution until the pH is strongly basic (pH > 12). Caution: Vigorous exotherm.
-
Extract the aqueous mixture with Dichloromethane (
).
-
-
Isolation:
-
Combine organic layers, wash with brine, and dry over
. -
Remove solvent under reduced pressure to yield a pale yellow solid.
-
Purification: Recrystallize from minimal hot hexane if necessary.
-
Target Product:
-N,N,N',N'-Tetramethyl-1,1'-binaphthyldiamine.
-
Part 3: Visualization & Workflows
Workflow Diagram
The following diagram illustrates the complete resolution and synthesis pathway.
Figure 1: Strategic workflow for the isolation of enantiopure Me₄-BINAM via the resolution of its parent diamine.
Part 4: Quality Control & Validation (Chiral HPLC)
To validate the success of the resolution and methylation, Chiral HPLC is required. Note that the retention times may shift based on column age and exact mobile phase preparation.
Method Parameters:
| Parameter | Condition |
| Column | Chiralcel OD-H (Daicel) or equivalent (Cellulose tris-3,5-dimethylphenylcarbamate) |
| Dimensions | |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (99 : 1 : 0.1) |
| Flow Rate | |
| Detection | UV @ 254 nm |
| Temperature | 25°C |
| Expected Result | Baseline separation of |
Critical Note on Additives: Because Me₄-BINAM is a basic amine, the addition of Diethylamine (DEA) or Triethylamine (0.1%) to the mobile phase is mandatory . Without it, the peak will tail significantly due to interaction with residual silanol groups on the silica support, making
References
-
Miyano, S. et al. "Resolution of 1,1'-binaphthyl-2,2'-diamine." Bulletin of the Chemical Society of Japan, Vol. 57, 1984. Link
-
BenchChem Technical Guides. "An In-Depth Technical Guide to the Resolution of Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM)." BenchChem, 2025.[1] Link
-
Organic Syntheses. "(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine." Org.[4] Synth. 2019, 96, 380-397. Link
-
Daicel Chiral Technologies. "Instruction Manual for CHIRALCEL® OD Columns." Link
- Eschweiler, W. "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd." Ber. Dtsch. Chem. Ges. 1905, 38, 880.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last - Google Patents [patents.google.com]
